molecular formula C23H24N4O2S B3562939 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B3562939
M. Wt: 420.5 g/mol
InChI Key: VJTFVRHDLBSAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a complex structure combining a 3,4-dihydroisoquinoline moiety with a substituted 1,2,4-triazole ring, linked by a thioether-containing chain. Compounds containing the 3,4-dihydroisoquinolin-2(1H)-yl scaffold are investigated in neuroscience research . For instance, certain derivatives of this chemical class have been identified as positive allosteric modulators (PAMs) of the dopamine D1 receptor . This mechanism is a target for potential therapeutic research in neurological conditions such as cognitive impairment associated with Parkinson's disease and schizophrenia . The presence of the 1,2,4-triazole system, a well-known pharmacophore in drug discovery, may contribute to additional biological properties and makes the compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-13-27-22(19-10-6-7-11-20(19)29-2)24-25-23(27)30-16-21(28)26-14-12-17-8-4-5-9-18(17)15-26/h3-11H,1,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTFVRHDLBSAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Properties

The compound features a dihydroisoquinoline moiety linked to a triazole and a sulfanyl group. Its structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Immunomodulation

Research has indicated that compounds similar to this structure can act as immunomodulators . For instance, a patent describes compounds that have shown efficacy in modulating immune responses, which may be useful in treating autoimmune diseases or enhancing vaccine responses . The specific compound of interest could potentially exhibit similar properties due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on related structures. For example, derivatives of 3,4-dihydroisoquinoline have been investigated for their ability to inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in the progression of certain cancers. A study demonstrated that specific derivatives exhibited potent PRMT5 inhibition and significant anti-proliferative effects against leukemia cell lines . This suggests that the compound could be explored for similar anticancer properties.

Case Study 1: PRMT5 Inhibition

A relevant study synthesized N-substituted derivatives targeting PRMT5. Among them, compounds showed IC50 values comparable to established inhibitors used in clinical trials. For instance, one derivative had an IC50 of 8.5 nM, indicating strong inhibition and potential for further development as a therapeutic agent against malignancies like leukemia .

Case Study 2: Structure-Based Drug Design

Another approach involved designing derivatives of the dihydroisoquinoline scaffold through structure-based methods. These derivatives were evaluated for their binding affinity and selectivity towards PRMT5. The promising results from these studies highlight the potential of the original compound to serve as a lead structure for developing novel anticancer therapies .

Comparative Analysis of Related Compounds

Compound NameStructure TypeTargetIC50 (nM)Notes
Compound ADihydroisoquinoline derivativePRMT58.5Strong activity in leukemia models
Compound BTriazole-basedVarious15Moderate activity; further optimization needed
Compound CIsoquinoline analogPRMT55.5Phase I clinical trial candidate

Q & A

Q. What are the recommended synthetic routes for preparing the compound, and what key intermediates should be monitored?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between a triazole thione derivative and a dihydroisoquinoline-containing ethanone precursor. For example, reacting 5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol with 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone in a polar aprotic solvent (e.g., acetone) with a base like K₂CO₃. Key intermediates include the triazole thione and the ethanone precursor, which should be characterized via LC-MS and NMR to confirm purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement (e.g., MoKα radiation, λ = 0.71073 Å) to resolve bond lengths, angles, and anisotropic displacement parameters. Data collection on diffractometers (e.g., Stoe IPDS II) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .
  • Spectroscopy : ¹H/¹³C NMR for functional group verification, IR for carbonyl/thioether identification, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can researchers assess the compound’s stability under various experimental conditions?

Methodological Answer: Design accelerated stability studies under controlled conditions:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C.
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours, analyzing by LC-MS .

Advanced Research Questions

Q. What strategies optimize the reaction yield for introducing the prop-2-en-1-yl group to the triazole ring?

Methodological Answer:

  • Solvent optimization : Use DMF or THF to enhance nucleophilicity of the thiol group.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Temperature control : Maintain 0–5°C during thiol deprotonation to minimize side reactions .

Q. How should researchers address contradictions between computational models and experimental crystallographic data?

Methodological Answer:

  • Validate computational parameters (e.g., DFT functional, basis sets) against SHELX-refined X-ray data (bond lengths, angles).
  • Check for crystallographic disorder using the SQUEEZE algorithm in PLATON or refine twinning parameters in SHELXL .

Q. What methodologies are recommended for analyzing stereochemical outcomes in the synthesis?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray crystallography : Resolve absolute configuration via anomalous dispersion effects (e.g., CuKα radiation) .

Q. How can impurity profiles be systematically characterized during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS : Identify trace impurities (e.g., oxidation byproducts) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
  • Preparative HPLC : Isolate impurities >0.1% for structural elucidation via 2D NMR .

Q. What experimental designs are appropriate for studying the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress under pseudo-first-order conditions using stopped-flow UV-Vis spectroscopy.
  • Competitive experiments : Compare reactivity with varying nucleophiles (e.g., thiophenol vs. amines) in DMSO-d₆, analyzed by ¹H NMR .

Q. How can hydrogen-bonding networks be accurately modeled in molecular dynamics simulations?

Methodological Answer:

  • Use WinGX/ORTEP to extract hydrogen-bond geometry (distance/angle constraints) from crystallographic data.
  • Apply AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) for MD simulations .

Q. What advanced techniques determine electronic effects of substituents on the triazole ring’s reactivity?

Methodological Answer:

  • DFT calculations : Calculate Fukui indices (using Gaussian 09) to map nucleophilic/electrophilic sites.
  • UV-Vis spectroscopy : Analyze bathochromic shifts in π→π* transitions to assess electron-withdrawing/donating effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.